molecular formula C14H15NO4S B13479773 4-((tert-Butoxycarbonyl)amino)benzo[b]thiophene-2-carboxylic acid

4-((tert-Butoxycarbonyl)amino)benzo[b]thiophene-2-carboxylic acid

Cat. No.: B13479773
M. Wt: 293.34 g/mol
InChI Key: YUUAQJNULJWYAS-UHFFFAOYSA-N
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Description

4-{[(tert-butoxy)carbonyl]amino}-1-benzothiophene-2-carboxylic acid is a synthetic organic compound that features a benzothiophene core structure. This compound is notable for its use in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(tert-butoxy)carbonyl]amino}-1-benzothiophene-2-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This protection is achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The benzothiophene core can be synthesized through various methods, including cyclization reactions involving thiophene derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[(tert-butoxy)carbonyl]amino}-1-benzothiophene-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

4-{[(tert-butoxy)carbonyl]amino}-1-benzothiophene-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(tert-butoxy)carbonyl]amino}-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc group can be selectively removed under acidic conditions, revealing the free amine group, which can then interact with various biological targets. The benzothiophene core structure is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(tert-butoxy)carbonyl]amino}-1-benzothiophene-2-carboxylic acid is unique due to its benzothiophene core, which imparts distinct chemical and biological properties. This core structure differentiates it from other similar compounds, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C14H15NO4S

Molecular Weight

293.34 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C14H15NO4S/c1-14(2,3)19-13(18)15-9-5-4-6-10-8(9)7-11(20-10)12(16)17/h4-7H,1-3H3,(H,15,18)(H,16,17)

InChI Key

YUUAQJNULJWYAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C2C=C(SC2=CC=C1)C(=O)O

Origin of Product

United States

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